3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide
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Overview
Description
3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide is a type of ionic liquid, which is a salt in the liquid state. This compound is characterized by its imidazolium cation and bromide anion. Ionic liquids like this compound are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide typically involves the alkylation of 1-methylimidazole with a decyl halide, followed by the addition of a bromide source. The reaction is usually carried out under reflux conditions in an organic solvent such as acetonitrile or toluene . The general reaction scheme is as follows:
Alkylation: 1-methylimidazole reacts with decyl bromide in the presence of a base (e.g., potassium carbonate) to form the desired imidazolium salt.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other anions through metathesis reactions.
Oxidation and Reduction: The imidazolium cation can participate in redox reactions, although these are less common.
Complexation: The compound can form complexes with metal ions, which can be useful in catalysis.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of silver salts (e.g., silver nitrate) to replace the bromide ion with other anions.
Oxidation and Reduction: These reactions may require strong oxidizing or reducing agents, such as potassium permanganate or sodium borohydride.
Complexation: Metal salts (e.g., palladium chloride) are used to form complexes with the imidazolium cation.
Major Products
Substitution Reactions: Yield various imidazolium salts with different anions.
Oxidation and Reduction: Produce oxidized or reduced forms of the imidazolium cation.
Complexation: Result in metal-imidazolium complexes.
Scientific Research Applications
3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemistry.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial agents.
Industry: Utilized in the development of advanced materials, such as ionic liquid-based lubricants and electrolytes for batteries
Mechanism of Action
The mechanism by which 3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, such as enzymes and cell membranes, altering their function. The bromide anion can also participate in ionic interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 1-dodecyl-3-methylimidazolium bromide
- 1-hexadecyl-3-methylimidazolium bromide
- 1-benzyl-3-methylimidazolium bromide
Uniqueness
3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. Compared to shorter or longer alkyl chain imidazolium salts, it offers a balance between hydrophobicity and solubility, making it versatile for various applications .
Properties
Molecular Formula |
C14H29BrN2 |
---|---|
Molecular Weight |
305.30 g/mol |
IUPAC Name |
3-decyl-1-methyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C14H28N2.BrH/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;/h12-13H,3-11,14H2,1-2H3;1H |
InChI Key |
MRBKRIWWRHEXIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C[NH+](C=C1)C.[Br-] |
Origin of Product |
United States |
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